Orthogonal Stability in Phosphorylation
The 3′-O-TBDMS group in this compound demonstrates stability under phosphorylation conditions—a property essential for conversion to the phosphoramidite monomer required for automated oligonucleotide synthesis [1]. This orthogonal stability profile is not universally shared by all silyl protecting groups; the selection of TBDMS specifically enables the compound to withstand the phosphorylation step without premature cleavage, while remaining quantitatively removable under fluoride ion treatment (e.g., TBAF) at the conclusion of synthesis [2].
Alternative silyl groups: different acid/base profiles
| Evidence Dimension | Stability under phosphorylation conditions vs. fluoride-labile deprotection |
|---|---|
| Target Compound Data | Stable to phosphorylation conditions; cleavable by fluoride ions (TBAF) |
| Comparator Or Baseline | Alternative silyl protecting groups (e.g., TBDPS) exhibit different acid/base stability profiles |
| Quantified Difference | TBDPS is approximately 100-fold more stable to acidic hydrolysis than TBDMS [3]; this class-level difference informs protection strategy selection |
| Conditions | Nucleoside protection/deprotection chemistry |
Why This Matters
Procurement decisions must account for whether the protected nucleoside can reliably survive downstream phosphorylation without premature deprotection, directly impacting phosphoramidite yield and purity.
- [1] Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. View Source
- [2] FUJIFILM Wako Chemicals. Cleavage/Deprotection Reagents for Nucleic Acid Chemistry. View Source
- [3] Nayuansu. TBDPS Protection of Hydroxyl Groups - Stability Comparison. View Source
